molecular formula C4H8ClNO2S B3041993 (Cyclopropylmethyl)sulfamoyl Chloride CAS No. 454219-12-6

(Cyclopropylmethyl)sulfamoyl Chloride

Cat. No.: B3041993
CAS No.: 454219-12-6
M. Wt: 169.63 g/mol
InChI Key: FHULATHWKKYTQB-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)sulfamoyl Chloride is a chemical compound with the molecular formula C4H8ClNO2S and a molecular weight of 169.63 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for scientists.

Preparation Methods

The synthesis of (Cyclopropylmethyl)sulfamoyl Chloride typically involves the reaction of cyclopropylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

(Cyclopropylmethyl)sulfamoyl Chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and bases such as triethylamine. The major products formed from these reactions are sulfonamides, sulfonyl chlorides, and sulfonic acids .

Scientific Research Applications

(Cyclopropylmethyl)sulfamoyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Medicine: Research involving this compound focuses on its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)sulfamoyl Chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups and altering their activity .

Comparison with Similar Compounds

(Cyclopropylmethyl)sulfamoyl Chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-(cyclopropylmethyl)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-4-1-2-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHULATHWKKYTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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